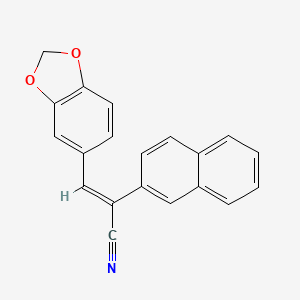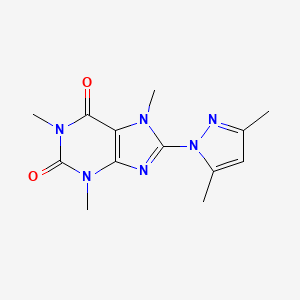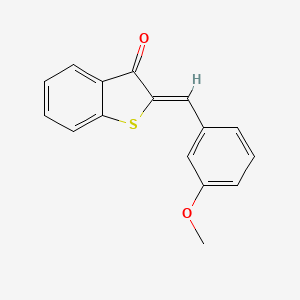![molecular formula C19H21NO B5407233 1-(4-methylphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one](/img/structure/B5407233.png)
1-(4-methylphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one, also known as 4-Methylpentedrone (4-MPD), is a designer drug that belongs to the cathinone class. It is a synthetic stimulant that has gained popularity in the recreational drug market due to its euphoric and stimulating effects. However, this compound has also attracted the attention of researchers due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 4-MPD involves the inhibition of the reuptake of dopamine and norepinephrine, leading to an increase in their levels in the brain. This results in stimulating and euphoric effects, similar to other drugs of abuse such as cocaine and amphetamines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-MPD are similar to those of other stimulants. It increases heart rate, blood pressure, and body temperature, and can cause dehydration and electrolyte imbalances. Prolonged use of this compound can lead to addiction, tolerance, and withdrawal symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-MPD in lab experiments is its potency and selectivity for dopamine and norepinephrine transporters. This makes it a useful tool for investigating the role of these neurotransmitters in behavior and cognition. However, the potential for abuse and addiction must be taken into account when using this compound in lab experiments.
Direcciones Futuras
There are several future directions for research on 4-MPD. One area of interest is the investigation of the long-term effects of this compound on the brain and behavior. Another direction is the development of novel therapeutic agents based on the structure of 4-MPD, which could have potential applications in the treatment of psychiatric disorders. Additionally, the synthesis of analogs of 4-MPD could lead to the discovery of new compounds with unique pharmacological properties.
Métodos De Síntesis
The synthesis of 4-MPD involves several steps, including the reaction of 4-methylpropiophenone with ethylmagnesium bromide to form 1-(4-methylphenyl)-1-propanol. This intermediate is then reacted with N-phenylethylamine to form 1-(4-methylphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one. The synthesis of this compound is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
4-MPD has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to affect the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a crucial role in reward, motivation, and attention. This compound could be used to investigate the mechanisms underlying addiction and other psychiatric disorders.
Propiedades
IUPAC Name |
(E)-1-(4-methylphenyl)-3-(1-phenylethylamino)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-14-9-11-18(12-10-14)19(21)13-15(2)20-16(3)17-7-5-4-6-8-17/h4-13,16,20H,1-3H3/b15-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCBIPGLDVUHSP-FYWRMAATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C(C)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C(\C)/NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-chlorobenzyl)oxy]-N-(1-methyl-4-piperidinyl)benzamide](/img/structure/B5407162.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidine](/img/structure/B5407178.png)

![5-[(3-acetylphenoxy)methyl]-N-(2-hydroxyethyl)-N-methylisoxazole-3-carboxamide](/img/structure/B5407192.png)
![6-(2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5407197.png)
![2-[methyl(2-phenylethyl)amino]-N-[(2S)-2-pyrrolidinylmethyl]-2-indanecarboxamide](/img/structure/B5407210.png)
![2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-N-[1-(2-thienyl)ethyl]acetamide](/img/structure/B5407212.png)

![3-(4-fluorophenyl)-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5407215.png)
![methyl 4-{[3-(propionylamino)benzoyl]amino}benzoate](/img/structure/B5407223.png)
![1-(3-methyl-2-furoyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5407228.png)
![4-[((2R,5S)-5-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]methyl}tetrahydrofuran-2-yl)methyl]morpholine](/img/structure/B5407243.png)
![allyl 2-[3-(4-fluorobenzoyl)-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5407257.png)
